Kumatakenin

Catalog No.
S531134
CAS No.
3301-49-3
M.F
C17H14O6
M. Wt
314.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kumatakenin

CAS Number

3301-49-3

Product Name

Kumatakenin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

InChI

InChI=1S/C17H14O6/c1-21-11-7-12(19)14-13(8-11)23-16(17(22-2)15(14)20)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3

InChI Key

BJBUTJQYZDYRMJ-UHFFFAOYSA-N

SMILES

O=C1C(OC)=C(C2=CC=C(O)C=C2)OC3=CC(OC)=CC(O)=C13

Solubility

Soluble in DMSO

Synonyms

Jaranol; Kumatakillin; Kamatakenin;

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O

Description

The exact mass of the compound Kumatakenin is 314.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Kumatakenin is a naturally occurring flavonoid found in various plants, including Lespedeza cuneata (Chinese bushclover) and Eriobotrya japonica (loquat) []. Research suggests it may possess a range of biological activities, making it a subject of scientific investigation. However, it's important to note that most studies on kumatakenin are in the preclinical stage, meaning they have been conducted in cells or animals, not humans.

Antiviral Properties

Some studies have explored the antiviral potential of kumatakenin. For instance, research has investigated its effects against the SARS-CoV-2 virus, the cause of COVID-19. In a laboratory setting, kumatakenin showed promise in inhibiting a viral enzyme crucial for replication []. However, further research is needed to determine its effectiveness and safety in humans.

Kumatakenin is a prenylated flavonoid with the chemical formula C₁₇H₁₄O₆, primarily isolated from the roots of Glycyrrhiza uralensis and other plants. This compound exhibits a complex structure characterized by multiple hydroxyl groups and a prenyl side chain, which contribute to its unique biological properties. Kumatakenin has garnered attention for its potential therapeutic effects, particularly in the context of inflammation and oxidative stress modulation .

  • The exact mechanism by which Kumatakenin exerts its anti-cancer effects is still under investigation.
  • Studies suggest it might induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction [].
  • No comprehensive data is currently available on the safety profile of Kumatakenin.
  • More research is needed to determine its potential toxicity, flammability, and reactivity.

Please note:

  • The information on Kumatakenin is evolving as ongoing research delves deeper into its properties and potential applications.
  • Further studies are required to fully understand the safety and efficacy of Kumatakenin for therapeutic purposes.
That influence cellular processes. Notably, it has been shown to:

  • Inhibit Ferroptosis: Kumatakenin reduces cellular iron levels by activating enolase-3 and inducing the degradation of iron regulatory protein 1 mRNA, thus mitigating ferroptosis in epithelial cells .
  • Modulate Signaling Pathways: It interacts with various enzymes and signaling pathways, enhancing apoptosis in certain cancer cell lines and impacting inflammatory responses .

The biological activities of kumatakenin are diverse:

  • Antioxidant Properties: Kumatakenin exhibits significant antioxidant activity, which helps protect cells from oxidative damage.
  • Anti-inflammatory Effects: It has been shown to inhibit inflammatory responses, making it a candidate for treating conditions like colitis and other inflammatory diseases .
  • Induction of Apoptosis: Research indicates that kumatakenin can activate apoptosis pathways in cancer cells, suggesting its potential as an anticancer agent .

Kumatakenin can be synthesized through various methods:

  • Extraction from Plant Sources: The primary method involves extracting kumatakenin from the roots of Glycyrrhiza uralensis using organic solvents followed by purification techniques such as chromatography.
  • Chemical Synthesis: Synthetic approaches may include prenylation reactions involving flavonoid precursors, although detailed synthetic routes are less commonly reported in literature compared to natural extraction methods .

Studies on kumatakenin have revealed its interactions with various biological systems:

  • Cellular Mechanisms: Kumatakenin has been shown to interact with cellular pathways involved in apoptosis and inflammation, influencing gene expression related to oxidative stress response .
  • Enzyme Interactions: It modulates the activity of specific enzymes linked to metabolic pathways, enhancing cellular resilience against stressors.

Kumatakenin shares structural and functional similarities with several other flavonoids. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
LiquiritigeninC₁₅H₁₂O₄Known for anti-inflammatory effects; derived from licorice.
Licochalcone AC₁₅H₁₂O₄Exhibits strong antioxidant properties; also derived from licorice.
FormononetinC₁₅H₁₂O₄Isoflavonoid with estrogenic activity; found in various plants.
GlabroneC₁₅H₁₂O₄Another flavonoid from licorice; known for its potential anticancer properties.

Uniqueness of Kumatakenin

Kumatakenin is unique due to its specific prenylated structure which enhances its bioactivity compared to other flavonoids. This modification not only increases its solubility but also improves its ability to penetrate biological membranes, thereby enhancing its therapeutic potential against oxidative stress and inflammation more effectively than many similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

314.07903816 g/mol

Monoisotopic Mass

314.07903816 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5FAQ11412T

Other CAS

3301-49-3

Wikipedia

Kumatakenin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
1: Boghrati Z, Naseri M, Rezaie M, Pham N, Quinn RJ, Tayarani-Najaran Z, Iranshahi M. Tyrosinase inhibitory properties of phenylpropanoid glycosides and flavonoids from Teucrium polium L. var. gnaphalodes. Iran J Basic Med Sci. 2016 Aug;19(8):804-811. PubMed PMID: 27746860; PubMed Central PMCID: PMC5048114.

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